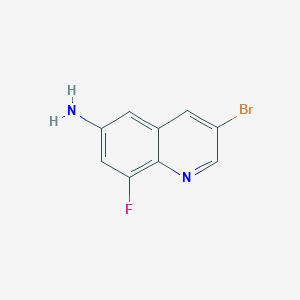
3-Bromo-8-fluoroquinolin-6-amine
Übersicht
Beschreibung
3-Bromo-8-fluoroquinolin-6-amine is a chemical compound with the CAS Number: 1432323-09-5 . It has a molecular weight of 241.06 .
Molecular Structure Analysis
The Inchi Code for 3-Bromo-8-fluoroquinolin-6-amine is 1S/C9H6BrFN2/c10-6-1-5-2-7 (12)3-8 (11)9 (5)13-4-6/h1-4H,12H2 .Physical And Chemical Properties Analysis
3-Bromo-8-fluoroquinolin-6-amine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Metalation and Functionalization
3-Bromo-8-fluoroquinolin-6-amine and its derivatives demonstrate potential in chemical synthesis processes. For instance, 2-bromo-3-fluoroquinolines have been used to synthesize various carboxylic acids through halogen/metal permutation and carboxylation, showcasing their versatility in organic chemistry (Ondi, Volle, & Schlosser, 2005).
Synthesis of Ligands for Protein-Protein Interaction Domains
The compound and its analogs are useful in the synthesis of ligands targeting protein-protein interaction domains like Src homology 3 (SH3) domains. This is crucial for developing therapeutic agents, as demonstrated by the creation of high-affinity ligands for the SH3 domain using Buchwald-Hartwig chemistry (Smith, Jones, Booker, & Pyke, 2008).
Microwave-Assisted Amination
The compound has been involved in microwave-assisted amination processes, which are efficient and yield significant improvements, especially with quinoline substrates. This method is promising for rapid synthesis of aminoquinolines (Wang, Magnin, & Hamann, 2003).
Nucleophilic Substitution Reactions
In the realm of nucleophilic substitution reactions, 3-Bromo-8-fluoroquinolin-6-amine derivatives, such as alkylaminoquinoline diones, have been synthesized. This showcases the compound's utility in producing diverse chemical structures (Choi & Chi, 2004).
Novel Chelating Ligands Synthesis
6-Bromoquinoline derivatives, closely related to 3-Bromo-8-fluoroquinolin-6-amine, have been used in the synthesis of novel chelating ligands. These ligands have applications in coordination chemistry and potentially in medicinal chemistry (Hu, Zhang, & Thummel, 2003).
Fluorogenic Substrate Development
In biochemistry, derivatives of 3-Bromo-8-fluoroquinolin-6-amine have been utilized as fluorogenic substrates. For example, 6-aminoquinoline has been used to measure the amidolytic activity of enzymes like chymotrypsin, showcasing its utility in biochemical assays (Brynes, Bevilacqua, & Green, 1981).
Degradation Kinetics Assessment
The stability and degradation kinetics of compounds related to 3-Bromo-8-fluoroquinolin-6-amine, such as naphthoquinone derivatives, have been studied using UV spectrophotometry, contributing to the understanding of their chemical behavior (Dabbene, Brinón, & de Bertorello, 1997).
Fluorimetric Determination Methods
The compound's derivatives have been employed in developing spectrofluorimetric methods for determining aliphatic amines, indicating its role in analytical chemistry (Cao, Wang, Liu, & Zhang, 2003).
Pharmacological Activity Research
Some derivatives of 3-Bromo-8-fluoroquinolin-6-amine have been synthesized and assessed for pharmacological activities such as anti-inflammatory, analgesic, and anti-bacterial properties, highlighting their potential in drug discovery (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-bromo-8-fluoroquinolin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2/c10-6-1-5-2-7(12)3-8(11)9(5)13-4-6/h1-4H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDCVYMFTYLNCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=NC2=C(C=C1N)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-8-fluoroquinolin-6-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B1383111.png)
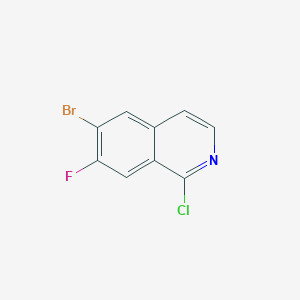
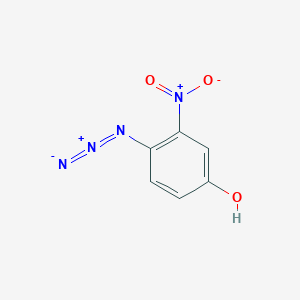
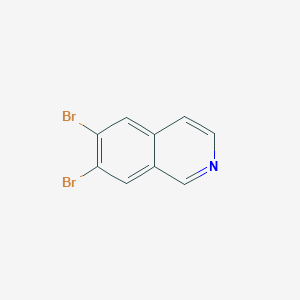
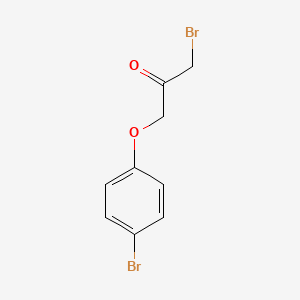
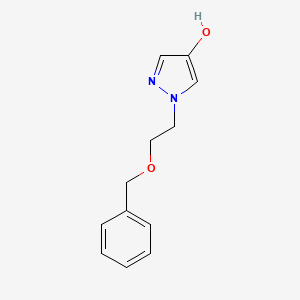
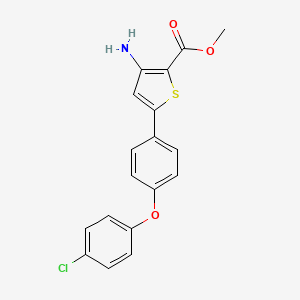
![5-Bromo-N,N,1-trimethyl-1H-pyrazolo[4,3-b]pyridin-7-amine](/img/structure/B1383120.png)
![Benzyl 4-chloro-2-(methylsulfonyl)-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate](/img/structure/B1383124.png)
![7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1383125.png)
![tert-Butyl 1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1383126.png)
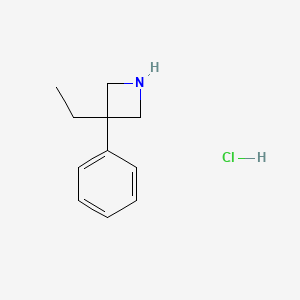
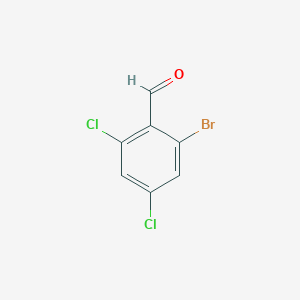
![tert-Butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1383134.png)